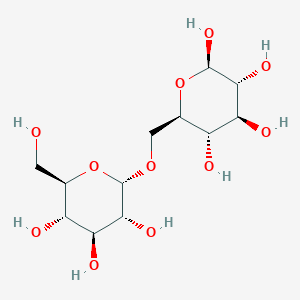![molecular formula C20H23NO5 B016296 (7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one CAS No. 518-11-6](/img/structure/B16296.png)
(7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
Overview
Description
Calhex 231 is a potent negative allosteric modulator of the calcium-sensing receptor (CaSR). It is primarily used in scientific research to study its effects on various physiological and pathological processes, including cardiac hypertrophy, diabetic cardiomyopathy, and traumatic hemorrhagic shock .
Scientific Research Applications
Calhex 231 has a wide range of scientific research applications, including:
Chemistry: Used to study the modulation of calcium-sensing receptors and their role in various chemical reactions.
Biology: Investigated for its effects on cellular processes such as autophagy and calcium homeostasis.
Medicine: Explored for its potential therapeutic effects in conditions like cardiac hypertrophy, diabetic cardiomyopathy, and traumatic hemorrhagic shock.
Industry: Utilized in the development of new drugs and therapeutic agents targeting calcium-sensing receptors .
Mechanism of Action
This compound is known to inhibit tubulin polymerization . This means it prevents the formation of microtubules, which are essential components of the cell’s cytoskeleton. By doing this, it can arrest cells in metaphase, a stage of cell division . This property makes it useful for synchronizing cells and for karyotyping in cytogenetic studies .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Calhex 231 hydrochloride can be synthesized through a multi-step organic synthesis processThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of Calhex 231 hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high purity and yield, and adhering to safety and environmental regulations. The final product is often purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Calhex 231 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of Calhex 231 .
Comparison with Similar Compounds
NPS2143 hydrochloride: Another CaSR inhibitor with similar effects.
R-568 hydrochloride: A positive allosteric modulator of CaSR.
Calindol hydrochloride: A CaSR antagonist with different binding properties.
Uniqueness of Calhex 231: Calhex 231 is unique due to its potent negative allosteric modulation of CaSR, making it highly effective in reducing intracellular calcium levels and modulating related cellular processes. Its specific binding properties and effects on the CaMKKβ-AMPK-mTOR pathway distinguish it from other similar compounds .
Properties
IUPAC Name |
10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-21-14-7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12-6-8-15(22)16(23)10-13(12)14/h6,8-10,14,21H,5,7H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWWYGQDYGSWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-11-6 | |
| Record name | Colchiceine, N-deacetyl-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Demecolceine as an antimitotic agent?
A: Demecolceine, a tropolone alkaloid, exerts its antimitotic effects by disrupting microtubule polymerization. [] While the provided abstracts do not delve into the specific molecular interactions, research suggests that Demecolceine binds to tubulin, a protein crucial for microtubule formation. This binding prevents the assembly of microtubules, which are essential for cell division, leading to mitotic arrest.
Q2: How can Demecolceine and related tropolone alkaloids be analyzed and separated?
A: Thin-layer chromatography (TLC) coupled with fluorodensitometry offers an effective method for separating and quantifying Demecolceine and structurally similar tropolone alkaloids. [] This technique involves separating the compounds on a TLC plate and subsequently measuring their fluorescence intensity using a densitometer. The distinct fluorescence properties of these alkaloids allow for their specific detection and quantification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


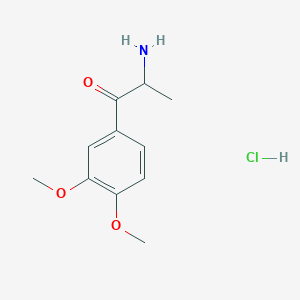
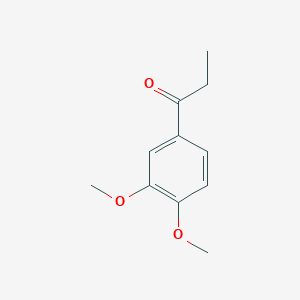
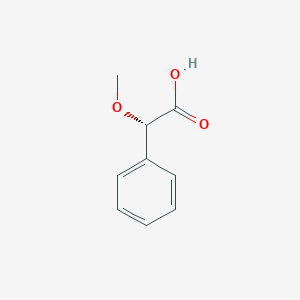

![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)
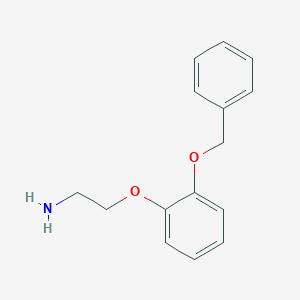
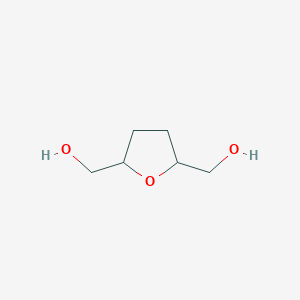
![4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one](/img/structure/B16230.png)

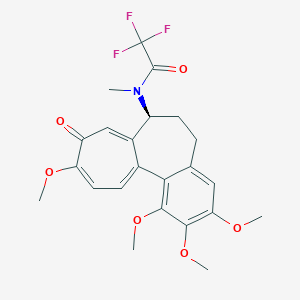
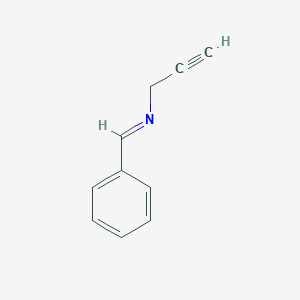
![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)

